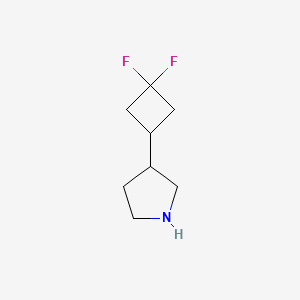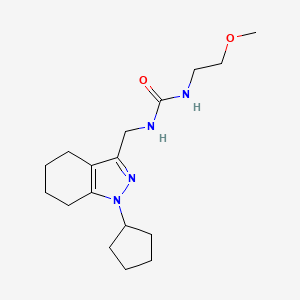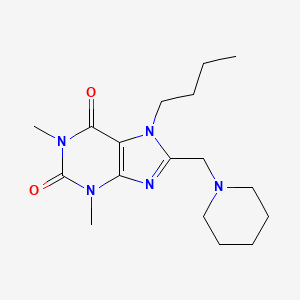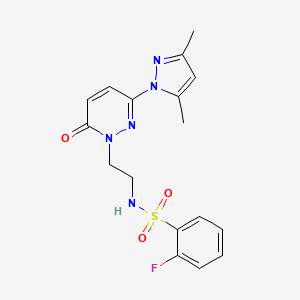
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea, also known as A-317491, is a potent and selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. A-317491 has been studied extensively for its potential as a therapeutic agent for the treatment of chronic pain.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Antibiotic Discovery
Helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, demonstrates the potential of tetrahydroisoquinoline derivatives in discovering new antibiotics with high biological activity against bacteria and fungi. This highlights the role of such compounds in addressing antibiotic resistance and developing novel antimicrobial agents (Asolkar et al., 2004).
Role in Enzyme Inhibition
Research on tetrahydropyrimidine derivatives, including cyclic urea derivatives synthesized from urea, demonstrated significant inhibition of carbonic anhydrase (CA) and acetylcholinesterase (AChE), crucial for various physiological functions. These findings suggest the importance of tetrahydroisoquinoline derivatives in developing enzyme inhibitors for therapeutic applications (Sujayev et al., 2016).
Synthesis and Chemical Transformations
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives from methyl 2-(3-methoxy-3-oxopropyl)benzoate showcases the versatility of tetrahydroisoquinoline derivatives in organic synthesis, offering a new method for constructing isoquinoline alkaloid skeletons, which are foundational structures in many bioactive compounds (Mujde et al., 2011).
Antiproliferative and Antioxidant Activities
Novel urea and bis-urea primaquine derivatives bridged by tetrahydroisoquinoline moieties have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antioxidant properties. These compounds exhibit significant selective toxicity towards breast carcinoma cells and highlight the potential of tetrahydroisoquinoline derivatives in cancer research and therapy (Perković et al., 2016).
Antimicrobial and Antitumor Activities
The synthesis of tetrahydropyrimidoquinoline derivatives and their evaluation for antimicrobial activity further underscore the broad spectrum of biological activities possessed by tetrahydroisoquinoline derivatives. This illustrates their potential in developing new antimicrobial and antitumor agents, contributing to the fight against infectious diseases and cancer (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)18-7-5-12-3-4-14(9-13(12)10-18)17-15(20)16-6-8-21-2/h3-4,9H,5-8,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDQALDDOMGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)

![N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2603959.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)
![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid](/img/structure/B2603973.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![ethyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603976.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)
